N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide

Medicinal chemistry Screening library design Lead identification

A structurally distinct benzofuran-2-carboxamide designed for unbiased phenotypic screening. Its dual heteroaryl N-substituents (furan-2-ylmethyl & pyridin-2-ylmethyl) create a unique hydrogen-bond acceptor geometry and higher molecular complexity (heavy atom count 25) versus mono-substituted analogs. With no curated bioactivity annotation, it offers a blank canvas for novel target deorphanization. Secure a screening deck compound occupying proprietary chemical space, distinct from known 5-HT1A agonists and PDE4/TNF-α modulators. XLogP3-AA=3.2, TPSA=59.5Ų. Ideal matched-pair comparator for ADME studies.

Molecular Formula C20H16N2O3
Molecular Weight 332.359
CAS No. 1286698-55-2
Cat. No. B2725888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
CAS1286698-55-2
Molecular FormulaC20H16N2O3
Molecular Weight332.359
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
InChIInChI=1S/C20H16N2O3/c23-20(19-12-15-6-1-2-9-18(15)25-19)22(14-17-8-5-11-24-17)13-16-7-3-4-10-21-16/h1-12H,13-14H2
InChIKeyRQCFRABOFDCDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide (CAS 1286698-55-2): Structural Identity and Procurement-Grade Characterization


N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide (CAS 1286698-55-2, PubChem CID 52906782) is a synthetic, fully non‑ionizable small molecule belonging to the benzofuran‑2‑carboxamide class. Its core scaffold features an unsubstituted benzofuran‑2‑carboxamide bearing dual N‑alkyl substituents—furan‑2‑ylmethyl and pyridin‑2‑ylmethyl—yielding a molecular formula of C₂₀H₁₆N₂O₃ and a molecular weight of 332.4 g·mol⁻¹ [1]. Computed physicochemical descriptors include XLogP3‑AA = 3.2, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 59.5 Ų, and five rotatable bonds [1]. The compound is catalogued under the vendor synonym AKOS024522320 and the screening‑collection identifier VU0523791‑1 [1]. No curated bioactivity data are available in ChEMBL as of April 2026 [2], positioning this compound as a structurally distinctive but biologically unannotated benzofuran‑2‑carboxamide suitable for de‑novo screening or focused‑library design.

Why N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide Cannot Be Replaced by Common In‑Class Analogs


Within the benzofuran‑2‑carboxamide family, biological activity and physicochemical suitability are exquisitely sensitive to the nature, number, and spatial arrangement of N‑substituents. Patent‑level SAR for related benzofuran‑2‑carboxamides demonstrates that replacing an N‑furanylmethyl group with an N‑phenethyl group, or deleting the pyridinylmethyl moiety, can shift primary pharmacology from 5‑HT₁A agonism/5‑HT reuptake inhibition to TNF‑α/PDE4 modulation, or abolish target engagement entirely [1][2]. The target compound uniquely combines two Lewis‑basic heteroaryl pendant groups (furan oxygen and pyridine nitrogen) on a single amide nitrogen, creating a distinct hydrogen‑bond acceptor geometry, altered conformational entropy, and higher molecular complexity (heavy‑atom count 25; complexity index 458) relative to mono‑substituted or non‑heterocyclic analogs [3]. These structural differences are sufficient to invalidate assay‑to‑assay or batch‑to‑batch interchange with generic benzofuran‑2‑carboxamide derivatives, even when the core scaffold is conserved.

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decision‑Making


Molecular Weight and Heavy‑Atom Complexity Differentiate the Target from Mono‑Heteroaryl Analogs

The target compound (MW = 332.4 Da; 25 heavy atoms; complexity index 458) is substantially larger and more topologically complex than the two simplest mono‑substituted comparators: N‑(furan‑2‑ylmethyl)benzofuran‑2‑carboxamide (MW = 241.2 Da; 18 heavy atoms) [1] and N‑(pyridin‑2‑ylmethyl)‑1‑benzofuran‑2‑carboxamide (MW = 252.3 Da; 19 heavy atoms) [2]. This increased mass and complexity directly impacts ligand‑efficiency metrics and scaffold‑hopping utility in fragment‑based or diversity‑oriented screening campaigns.

Medicinal chemistry Screening library design Lead identification

Hydrogen‑Bond Acceptor Capacity Exceeds That of Simple Benzofuran‑2‑carboxamide Scaffolds

The target compound possesses four hydrogen‑bond acceptors (HBA = 4) versus two for benzofuran‑2‑carboxamide itself (HBA = 2) [1]. The two additional acceptors arise from the furan ring oxygen and the pyridine ring nitrogen on the pendant arms. This HBA count is identical to that of N‑(furan‑2‑ylmethyl)‑3,6‑dimethyl‑N‑(pyridin‑2‑yl)‑1‑benzofuran‑2‑carboxamide (HBA = 4), but the target lacks the electron‑donating methyl groups on the benzofuran core that alter core electron density and metabolic susceptibility [2].

Physicochemical profiling Permeability prediction Pharmacokinetics

Lipophilicity (XLogP3‑AA = 3.2) Positions the Target in a Favorable Oral Drug‑Like Space Relative to Over‑Lipophilic Analogs

The predicted partition coefficient of 3.2 [1] situates the target compound within the generally accepted optimal range for oral bioavailability (1 < logP < 4). By contrast, the N‑phenethyl analog N‑phenethyl‑N‑(pyridin‑2‑ylmethyl)benzofuran‑2‑carboxamide (MW = 356.4 Da, C₂₃H₂₀N₂O₂) is expected to have XLogP3‑AA > 4.0 due to the additional lipophilic phenethyl group, potentially pushing it beyond the upper limit of Lipinski compliance [2]. The target compound thus offers a more balanced polarity profile for lead‑like screening libraries.

ADME prediction Lipophilicity optimization Drug‑likeness

Absence of Curated Bioactivity Data Creates a True Negative‑Selection Opportunity vs. Heavily Annotated Benzofuran‑2‑carboxamides

As of April 2026, ChEMBL returns no curated bioactivity annotations for InChIKey=RQCFRABOFDCDDF‑UHFFFAOYSA‑N [1]. In contrast, numerous benzofuran‑2‑carboxamides with single‑point N‑substitution or salt forms have reported IC₅₀ values against cholinesterases (range 0.054–2.7 µM) [2] or are claimed as 5‑HT₁A agonists in patent filings [3]. The absence of historical annotation means this compound has not been pre‑biased toward known pharmacology, making it a valuable tool for phenotypic screening campaigns seeking genuinely novel mechanisms.

Chemical biology De‑orphaning Novel target identification

Procurement‑Relevant Application Scenarios for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide


Building Unbiased Diversity‑Oriented Screening Libraries for Phenotypic Drug Discovery

Because the compound lacks curated bioactivity annotation [1] and occupies a unique region of physicochemical space (MW = 332.4 Da, XLogP3‑AA = 3.2, HBA = 4) relative to mono‑substituted benzofuran‑2‑carboxamides, it is ideally suited for inclusion in diversity‑oriented screening decks. Its dual heteroaryl N‑substituents increase the probability of engaging novel target classes in cell‑based phenotypic assays without pre‑existing pharmacological bias [2].

Scaffold‑Hopping from Annotated Benzofuran‑2‑carboxamide Patent Chemotypes

The target compound shares the benzofuran‑2‑carboxamide core with patent‑protected 5‑HT₁A agonists and PDE4/TNF‑α modulators [1][2], but its unique N,N‑bis(heteroarylmethyl) substitution pattern is not explicitly claimed in the dominant patent families. This creates an opportunity for medicinal chemistry teams to explore novel intellectual property space while leveraging class‑level synthetic accessibility and drug‑like physicochemical properties (TPSA = 59.5 Ų, rotatable bonds = 5) [3].

Biophysical Fragment Elaboration and Structure‑Based Design

The compound can serve as a fully elaborated ligand for X‑ray crystallography or cryo‑EM studies of benzofuran‑binding proteins, providing multiple electron‑dense heteroatoms (furan O, pyridine N, amide O) for unambiguous pose assignment. Its higher heavy‑atom count (25) relative to fragment‑sized analogs (18–19 heavy atoms) facilitates phasing in crystallographic experiments while remaining within the molecular‑weight range suitable for soaking or co‑crystallization [1].

Comparative Physicochemical Profiling in ADME Assay Cascades

With a predicted logP (3.2) that is approximately 0.8 log units lower than the N‑phenethyl analog [1], the target compound can be used as a matched‑pair comparator in permeability and metabolic‑stability assays. This enables teams to isolate the impact of replacing a lipophilic phenethyl group with a heteroaryl furanylmethyl group on key ADME parameters, directly informing lead‑optimization decisions [2].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.